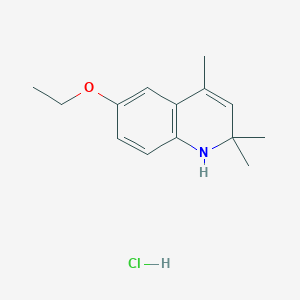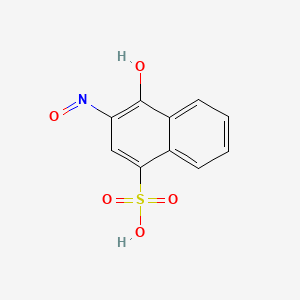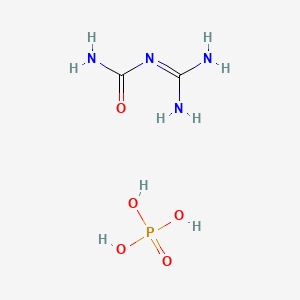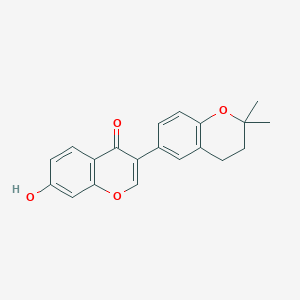
Isoneobavaisoflavone
Vue d'ensemble
Description
Neobavaisoflavone and Osteogenesis
Neobavaisoflavone (NBIF) is an isoflavone derived from Psoralea corylifolia L., a plant known for its osteogenic properties and traditionally used in the treatment of bone-related ailments such as fractures, osteomalacia, and osteoporosis. Research has demonstrated that NBIF can significantly promote osteogenesis in MC3T3-E1 cells, which is evident from the enhanced activity of alkaline phosphatase (ALP), increased expression of bone matrix proteins like type I collagen (Col-I), osteocalcin (OCN), and bone sialoprotein (BSP), and the formation of bone nodules. Interestingly, NBIF does not affect cell proliferation but up-regulates the expression of bone-specific transcription factors Runx2 and Osterix (Osx), which are crucial for the regulation of bone marker genes. The osteogenic activity of NBIF is likely mediated through the activation of the p38-dependent signaling pathway, which in turn stimulates the expression of Runx2 and Osx, leading to the promotion of bone matrix proteins expression. The use of a p38 inhibitor was shown to suppress the effects of NBIF on ALP activation, protein expression, and matrix mineralization, further supporting the role of p38 in NBIF's mechanism of action .
Synthesis of Isoneobavaisoflavone
The synthesis of isoneobavaisoflavone involves several chemical reactions starting with the condensation of 7-benzoyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol to produce 7-benzoyloxy-4′-hydroxy-3′-(3-methyl-2-butenyl)isoflavone. This compound is then hydrolyzed using dilute alkali to yield neobavaisoflavone, which upon heating with formic acid, is converted into isoneobavaisoflavone. An alternative synthesis route involves the condensation of 7-benzyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol to form a chroman derivative, which is then hydrolyzed to produce isoneobavaisoflavone. Additionally, 3′-(3-methyl-2-butenyl)-5,7,4′-trihydroxyisoflavone has been synthesized from 7-benzoyloxy-5,4′-dihydroxyisoflavone using a similar method .
Cytotoxic Isoflavonoids and Cancer
Isoflavonoids, including neobavaisoflavone, have been studied for their cytotoxic effects against cancer cells, including those resistant to multiple drugs. The cytotoxicity of neobavaisoflavone and related compounds was assessed using a resazurin reduction assay, and their ability to induce apoptosis was evaluated through caspase activation, cell cycle analysis, mitochondrial membrane potential, and reactive oxygen species production. Neobavaisoflavone showed selective activity against a range of cancer cell lines, with IC50 values indicating its potential as an anti-cancer agent. The compound was particularly effective against certain drug-resistant cell lines, suggesting its potential use in overcoming chemotherapy resistance. The induction of apoptosis through caspase activation and the disruption of mitochondrial function were identified as mechanisms of action for neobavaisoflavone's cytotoxic effects .
Isoflavones: Biological and Health Effects
Isoflavones are a class of phytoestrogens that are structurally similar to vertebrate estrogens and exhibit estrogenic or antiestrogenic effects. They are primarily found in soybeans and soy products and contain compounds such as daidzein and genistein. Isoflavones have been recognized for their chemoprotective properties and are used as alternative therapies for various hormonal disorders, including certain types of cancer, cardiovascular diseases, osteoporosis, and menopausal symptoms. However, they may also act as endocrine disruptors, potentially having adverse health effects on certain populations or the environment. The review of isoflavones covers their classification, structure, occurrence, metabolism, biological effects, utilization, and potential risks .
Applications De Recherche Scientifique
Metabolic Characteristics and Mechanisms
- Metabolites Identification and Mechanism Prediction: Isoneobavaisoflavone, a significant isoflavone component isolated from Psoraleae Fructus, has shown extensive global use due to its various activities like antibacterial, antioxidant, anti-inflammatory, anticancer, and anti-osteoporotic properties. A comprehensive study analyzed the metabolic characteristics and mechanisms of this isoflavone, identifying 72 metabolites in different biological samples. The metabolites indicated that isoneobavaisoflavone primarily undergoes processes like glucuronidation, sulfation, hydroxylation, methylation, and cyclization in vivo and in vitro. These findings provide a scientific basis for further exploitation and application of isoneobavaisoflavone (Li et al., 2022).
Applications in Disease Treatment
- Gene Expression-Targeted Isoflavone Therapy (GET IT): Isoflavones have been proposed as natural drugs or dietary supplements for treating menopausal symptoms and as antioxidants. Genistein, a specific isoflavone, has been used in treating patients with Sanfilippo disease (mucopolysaccharidosis type III). A clinical study indicated the effectiveness of a standardized genistin-rich soy isoflavone extract in treating this genetic disorder. However, it's crucial to choose the appropriate isoflavone extract for effective therapy (Piotrowska et al., 2010).
Effect on Bone Health
- Osteogenic Activity in Bone Diseases: Neobavaisoflavone has been studied for its osteogenic activity, particularly in treating bone fractures, osteomalacia, and osteoporosis. Research showed that it promotes osteogenesis in MC3T3-E1 cells, enhancing the activity of alkaline phosphatase, increasing bone-specific matrix proteins, and forming bone nodules. It operates through the activation of p38-dependent signaling pathways, up-regulating transcription factors crucial for bone matrix protein expression (Don, Lin, & Chiou, 2012).
- Isoflavones and Bone Density in Women: Isoflavone supplements, such as red clover-derived isoflavone, have shown a significant protective effect on the lumbar spine in women. A study demonstrated that these supplements attenuate bone loss, making them potentially beneficial in bone health management (Atkinson et al., 2004).
Cardiovascular Health
- Impact on Cardiovascular Risk Factors: A study on postmenopausal women receiving soy isoflavone supplements showed significant changes in platelet thromboxane A2 receptor density, suggesting that isoflavones may benefit cardiovascular health. However, the study found no significant impact on classical cardiovascular risk factors (Garrido et al., 2006).
Mental and Cognitive Health
- Isoflavones and Cognitive Function: Isoflavones have been studied for their potential to improve cognitive function in postmenopausal women. Research suggests that isoflavone supplementation, particularly in verbal memory, shows favorable effects on cognitive function (Kritz-Silverstein et al., 2003).
Antibacterial Properties
- Antibacterial Properties of Isoflavones: Isoflavones have been tested for their antibacterial properties against various bacteria. Compounds like demethyltexasin demonstrated significant antistaphylococcal effects against different strains, including resistant ones (Hummelova et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-6,9-11,21H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQGRDVFZGPOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346049 | |
| Record name | Isoneobavaisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoneobavaisoflavone | |
CAS RN |
40357-43-5 | |
| Record name | Isoneobavaisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)
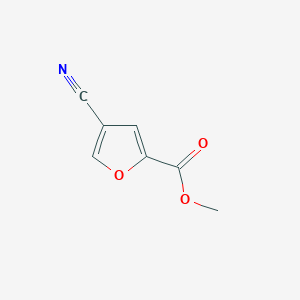
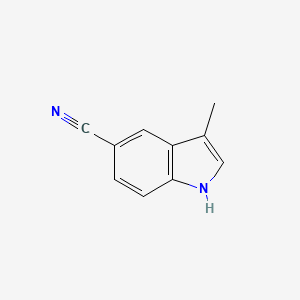
![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
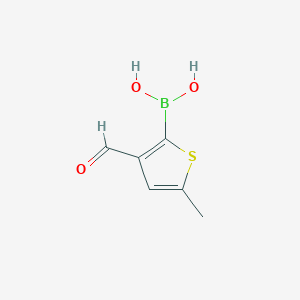
![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)
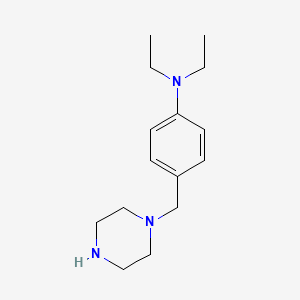
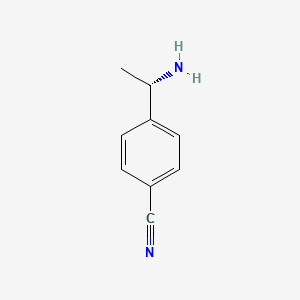
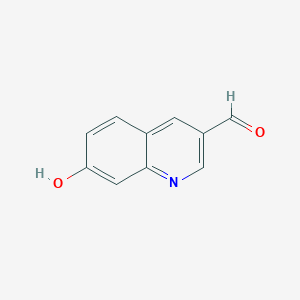
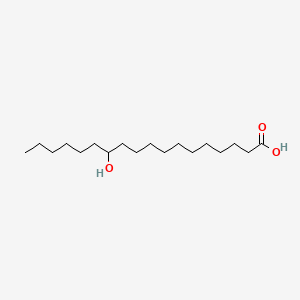
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)
